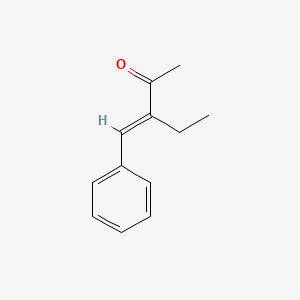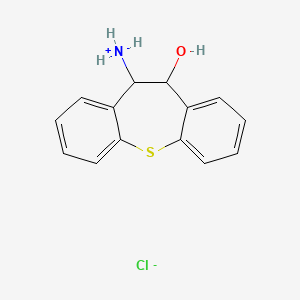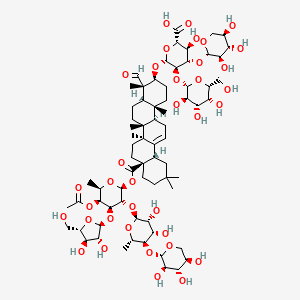
2-Butanol (D)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanol, also known as sec-butanol or butan-2-ol, is an organic compound with the chemical formula C₄H₁₀O. It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to a secondary carbon atom. This compound is chiral and can exist as two enantiomers: ®-2-butanol and (S)-2-butanol. It is commonly encountered as a racemic mixture, which is a 1:1 mixture of the two enantiomers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Butanol can be synthesized through several methods:
Hydration of Butenes: One of the primary industrial methods involves the hydration of 1-butene or 2-butene in the presence of sulfuric acid as a catalyst.
Grignard Reaction: Another method involves the reaction of ethylmagnesium bromide with acetaldehyde, followed by hydrolysis.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 2-Butanol undergoes various chemical reactions, including:
Dehydration: In the presence of acid catalysts, 2-butanol can undergo dehydration to form butenes.
Substitution: It can participate in substitution reactions, such as the Lucas test, where it reacts with hydrochloric acid to form sec-butyl chloride.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Dehydration: Acid catalysts like sulfuric acid.
Substitution: Hydrochloric acid.
Major Products:
Oxidation: 2-Butanone.
Dehydration: Butenes.
Substitution: sec-Butyl chloride.
Wissenschaftliche Forschungsanwendungen
2-Butanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-butanol involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
2-Butanol can be compared with other butanol isomers:
1-Butanol: A primary alcohol with the hydroxyl group attached to a primary carbon.
Isobutanol: A branched-chain alcohol with different boiling points and solubility characteristics.
tert-Butanol: A tertiary alcohol with the hydroxyl group attached to a tertiary carbon, exhibiting different reactivity and physical properties.
Uniqueness: 2-Butanol’s secondary alcohol structure makes it unique in its reactivity and applications. Its ability to form enantiomers adds to its versatility in chiral synthesis and research .
Eigenschaften
CAS-Nummer |
4712-39-4 |
|---|---|
Molekularformel |
C4H10O |
Molekulargewicht |
75.13 g/mol |
IUPAC-Name |
2-deuteriooxybutane |
InChI |
InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/i5D |
InChI-Schlüssel |
BTANRVKWQNVYAZ-UICOGKGYSA-N |
Isomerische SMILES |
[2H]OC(C)CC |
Kanonische SMILES |
CCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


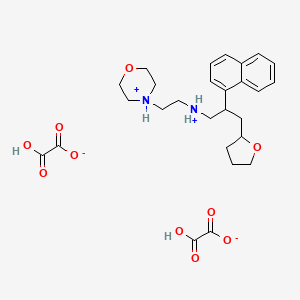

![3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13736982.png)
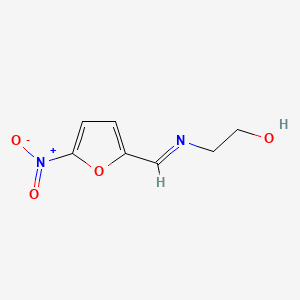
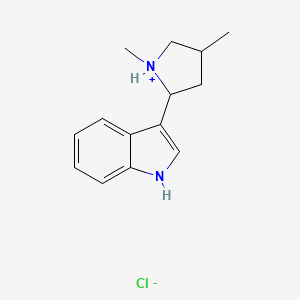
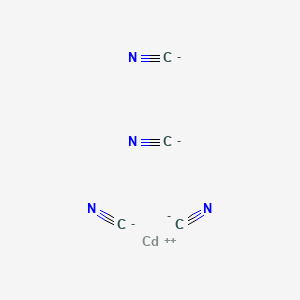
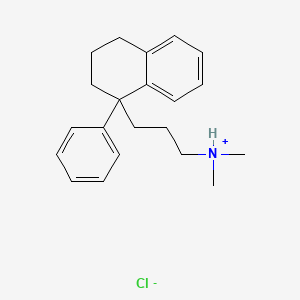
![[1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-, disodium salt](/img/structure/B13737002.png)
